(2-Fluoro-phenylamino)-acetic acid hydrazide
Overview
Description
(2-Fluoro-phenylamino)-acetic acid hydrazide is an organic compound that features a fluorinated phenyl ring attached to an amino-acetic acid hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-phenylamino)-acetic acid hydrazide typically involves the reaction of 2-fluoroaniline with chloroacetic acid to form (2-Fluoro-phenylamino)-acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or continuous flow reactors: To handle large volumes of reactants
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenylamino)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted hydrazides or amides
Scientific Research Applications
(2-Fluoro-phenylamino)-acetic acid hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluoro-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the hydrazide group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-phenylamino)-acetic acid
- (2-Fluoro-phenylamino)-acetic acid methyl ester
- (2-Fluoro-phenylamino)-acetic acid ethyl ester
Uniqueness
(2-Fluoro-phenylamino)-acetic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its ester or acid counterparts. The hydrazide group can participate in additional hydrogen bonding and coordination interactions, making it a versatile intermediate in organic synthesis and a potential bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluoroanilino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWWDLJSTDGTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307164 | |
Record name | 2-(2-Fluoroanilino)acetohydrazide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-27-9 | |
Record name | N-(2-Fluorophenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190315 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2371-27-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Fluoroanilino)acetohydrazide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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